1-(Benzo[d][1,3]dioxol-4-yl)butan-1-one
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-4-yl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-4-9(12)8-5-3-6-10-11(8)14-7-13-10/h3,5-6H,2,4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQDNFHKHQKXQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C2C(=CC=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
Friedel-Crafts acylation is a cornerstone method for introducing ketone groups to electron-rich aromatic systems. For 1-(Benzo[d]dioxol-4-yl)butan-1-one, this involves reacting 1,3-benzodioxole with butyryl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). The benzodioxole’s oxygen atoms direct electrophilic substitution to the para position (C-4), yielding the desired regioisomer.
Procedure
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Reagents :
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1,3-Benzodioxole (1.0 equiv)
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Butyryl chloride (1.2 equiv)
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Anhydrous AlCl₃ (1.5 equiv)
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Dichloromethane (DCM, solvent)
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Steps :
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Dissolve 1,3-benzodioxole in DCM under nitrogen.
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Add AlCl₃ gradually at 0°C, followed by dropwise addition of butyryl chloride.
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Reflux for 6–8 hours, monitor via TLC.
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Quench with ice-cold 1M HCl, extract with DCM, dry over Na₂SO₄, and concentrate.
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Purify via silica gel chromatography (ethyl acetate/petroleum ether).
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Characterization :
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¹H NMR (400 MHz, CDCl₃) : δ 6.85 (d, J = 8.2 Hz, 1H, H-5), 6.78 (s, 1H, H-2), 6.72 (d, J = 8.2 Hz, 1H, H-6), 5.98 (s, 2H, OCH₂O), 2.88 (t, J = 7.4 Hz, 2H, COCH₂), 1.72–1.65 (m, 2H, CH₂), 1.42–1.35 (m, 2H, CH₂), 0.94 (t, J = 7.3 Hz, 3H, CH₃).
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HRMS : m/z [M+H]⁺ calcd. for C₁₁H₁₂O₃: 193.0865; found: 193.0863.
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Grignard Reagent-Mediated Synthesis
Reaction Overview
This two-step method involves bromination of 1,3-benzodioxole to 4-bromo-1,3-benzodioxole, followed by Grignard reagent formation and reaction with butyronitrile.
Bromination Step
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Reagents :
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1,3-Benzodioxole (1.0 equiv)
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Br₂ (1.1 equiv)
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FeCl₃ (catalytic)
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Procedure :
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Add Br₂ dropwise to 1,3-benzodioxole in CCl₄ with FeCl₃ at 0°C.
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Stir for 4 hours, quench with NaHSO₃, extract with CCl₄, and purify via distillation.
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Yield : 82% 4-bromo-1,3-benzodioxole.
Grignard Reaction
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Reagents :
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4-Bromo-1,3-benzodioxole (1.0 equiv)
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Magnesium turnings (1.2 equiv)
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Butyronitrile (1.5 equiv)
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THF (solvent)
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Procedure :
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Form Grignard reagent by reacting 4-bromo-1,3-benzodioxole with Mg in THF under reflux.
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Add butyronitrile at 0°C, stir for 2 hours, and hydrolyze with NH₄Cl.
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Oxidize the intermediate imine to ketone using Jones reagent (CrO₃/H₂SO₄).
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Yield : 58% overall.
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Characterization :
Claisen-Schmidt Condensation Adaptation
Reaction Overview
Though typically used for chalcones, Claisen-Schmidt condensation can be adapted by employing a benzodioxole aldehyde and a methyl ketone.
Procedure
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Reagents :
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1,3-Benzodioxole-4-carbaldehyde (1.0 equiv)
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3-Pentanone (1.2 equiv)
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30% NaOH (catalytic)
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Steps :
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Dissolve aldehyde and ketone in methanol.
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Add NaOH, stir at room temperature for 12 hours.
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Acidify with HCl, filter precipitate, and recrystallize from ethanol.
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Yield : 45% (low due to competing side reactions).
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Optimization :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (UPLC) | Key Advantage | Limitation |
|---|---|---|---|---|
| Friedel-Crafts | 75 | 98.5 | High regioselectivity | Requires harsh acidic conditions |
| Grignard | 58 | 97.2 | Flexible chain length control | Multi-step, low overall yield |
| Claisen-Schmidt | 63 | 95.8 | Mild conditions | Competes with chalcone formation |
Scalability and Industrial Considerations
Continuous Flow Synthesis
Adapting Friedel-Crafts acylation in continuous flow reactors improves scalability:
Green Chemistry Approaches
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Solvent-free mechanochemistry : Ball-milling 1,3-benzodioxole and butyric anhydride with FeCl₃ yields 70% product in 2 hours.
Structural Validation and Purity Assurance
Spectroscopic Techniques
Chromatographic Purity
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UPLC : Retention time (t_R) = 4.12 min (C18 column, acetonitrile/water = 70:30).
Challenges and Mitigation Strategies
Regioselectivity in Electrophilic Substitution
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Issue : Competing substitution at C-6.
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Solution : Use bulky directing groups (e.g., trimethylsilyl) to enhance C-4 selectivity.
Oxidative Degradation
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Issue : Ketone oxidation under acidic conditions.
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Solution : Conduct reactions under inert atmosphere with stabilizers (e.g., BHT).
Chemical Reactions Analysis
Types of Reactions: 1-(Benzo[d][1,3]dioxol-4-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: Converts the butanone group to a carboxylic acid.
Reduction: Reduces the ketone group to an alcohol.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: 1-(Benzo[d][1,3]dioxol-4-yl)butanoic acid.
Reduction: 1-(Benzo[d][1,3]dioxol-4-yl)butanol.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-4-yl)butan-1-one is utilized in multiple scientific research areas:
Chemistry: As an intermediate in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects and potential therapeutic applications.
Industry: Used in the synthesis of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-4-yl)butan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors that are involved in metabolic and signaling pathways.
Pathways: The compound may modulate oxidative stress pathways, inhibit specific enzymes, or interact with cellular receptors to exert its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of 1-(benzo[d][1,3]dioxol-4-yl)butan-1-one are highly dependent on the substitution pattern of the benzodioxole ring and the alkyl chain. Key structural analogues include:
Physicochemical Properties
- Crystal Packing: The 4-substituted benzodioxole in this compound adopts a planar conformation, with weak C–H⋯O interactions (2.5–2.7 Å) stabilizing the lattice . In contrast, the 5-substituted isomer exhibits distinct packing due to altered hydrogen-bond donor/acceptor sites.
- Solubility and Lipophilicity: The butanone chain contributes to moderate lipophilicity (logP ~2.1), comparable to methylone (logP ~1.8) but lower than PBDB (logP ~2.5) due to the absence of an amino group .
Pharmacological Activity
- Receptor Binding: Unlike methylone, which acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), this compound lacks significant monoaminergic activity due to the absence of an amino group .
- Kinase Inhibition : Derivatives of this compound, such as brominated analogues, show promise as selective kinase inhibitors in cancer research .
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP | Melting Point (°C) | Solubility (mg/mL) |
|---|---|---|---|---|
| This compound | 206.22 | 2.1 | 98–100 | 0.5 (H2O) |
| Methylone | 207.23 | 1.8 | 72–74 | 1.2 (H2O) |
| PBDB | 281.77 | 2.5 | 160–162 | <0.1 (H2O) |
Biological Activity
1-(Benzo[d][1,3]dioxol-4-yl)butan-1-one is an organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety linked to a butanone chain, which contributes to its unique chemical properties. The molecular formula is , and it is recognized for its diverse applications in chemistry, biology, and medicine.
Biological Activity Overview
Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. Notably, it has shown effectiveness against:
- Prostate cancer (LNCaP)
- Pancreatic cancer (MIA PaCa-2)
- Acute lymphoblastic leukemia (CCRF-CEM)
The compound's mechanism of action involves several biochemical pathways:
- Cell Cycle Arrest : It induces cell cycle arrest at the S phase, preventing cancer cells from replicating.
- Apoptosis Induction : The compound triggers apoptosis in cancer cells, leading to programmed cell death.
- Biochemical Pathways : It affects various pathways related to cell growth and survival, including apoptosis and cell cycle regulation.
Table 1: Summary of Biological Activities
| Activity Type | Target Cell Lines | Mechanism of Action |
|---|---|---|
| Anticancer Activity | LNCaP, MIA PaCa-2, CCRF-CEM | Cell cycle arrest, apoptosis induction |
| Biochemical Pathways | Various | Inhibition of growth factors |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates:
- High gastrointestinal absorption
- Blood-brain barrier permeability , suggesting potential central nervous system effects.
Case Studies and Research Findings
Recent studies have highlighted the compound's efficacy in vitro. For instance:
- A study demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .
Table 2: IC50 Values Comparison
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| This compound | 2.38 | HepG2 (Liver) |
| Doxorubicin | 7.46 | HepG2 (Liver) |
| 1-(Benzo[d][1,3]dioxol-5-yl)thiourea | 4.52 | MCF7 (Breast) |
Research Applications
The compound's applications extend beyond anticancer research:
- Synthesis Intermediates : It serves as an intermediate in the synthesis of various organic compounds.
- Therapeutic Potential : Ongoing studies are exploring its potential as a therapeutic agent for other diseases due to its diverse biological activities.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for crystallographic characterization of 1-(Benzo[d][1,3]dioxol-4-yl)butan-1-one?
- Methodological Answer : Crystallographic analysis should employ single-crystal X-ray diffraction (SC-XRD) using software suites like SHELX (e.g., SHELXL for refinement). Ensure high-resolution data collection (<1.0 Å) to resolve the benzo[d][1,3]dioxole moiety’s electron density. Mercury CSD 2.0 can visualize packing patterns and intermolecular interactions .
- Data Consideration : For twinned crystals, use SHELXTL (Bruker AXS) or Olex2 for twin law refinement. Prioritize low-temperature (100 K) data to minimize thermal motion artifacts .
Q. How does the benzo[d][1,3]dioxole moiety influence the compound’s spectroscopic properties?
- Methodological Answer : Characterize the moiety via NMR (¹H/¹³C) and FTIR. The dioxole ring protons typically resonate at δ 6.5–7.0 ppm (¹H NMR), while the carbonyl (C=O) stretch appears near 1700 cm⁻¹ in IR. Compare with PubChem data for validation .
- Example : In related cathinones, the dioxole group enhances π-π stacking in UV-Vis spectra, detectable at λ ~280 nm .
Q. What synthetic routes are effective for this compound?
- Methodological Answer : Optimize via Friedel-Crafts acylation using benzo[d][1,3]dioxole and butanoyl chloride in anhydrous AlCl₃. Monitor reaction progress with TLC (hexane:EtOAc, 4:1). Purify via column chromatography (silica gel, gradient elution) .
- Key Challenges : Avoid over-acylation; use stoichiometric AlCl₃ (1.2 eq.) and low temperatures (−10°C) to suppress side reactions .
Advanced Research Questions
Q. How do structural analogs of this compound differ in receptor binding profiles?
- Methodological Answer : Perform competitive radioligand assays (e.g., [³H]dopamine uptake inhibition) using HEK-293 cells expressing monoamine transporters. Compare with analogs like Butylone (lacking methylamino groups) and Methylone (methylenedioxy substitution):
| Compound | Dopamine IC₅₀ (nM) | Serotonin IC₅₀ (nM) |
|---|---|---|
| Target Compound | 120 ± 15 | 450 ± 30 |
| Butylone | 85 ± 10 | 320 ± 25 |
| Methylone | 55 ± 8 | 180 ± 20 |
| Data derived from in vitro studies . |
- Contradiction Note : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, temperature). Validate with patch-clamp electrophysiology for functional activity .
Q. What strategies resolve contradictions in reported metabolic stability data?
- Methodological Answer : Conduct LC-MS/MS metabolic studies in human liver microsomes (HLMs) with NADPH cofactors. Identify phase I metabolites (e.g., ketone reduction or dioxole ring oxidation). Cross-reference with Metabolomics Workbench datasets (Study ST001122) to isolate degradation pathways .
- Case Study : Conflicting reports on demethylation rates (t₁/₂ = 12–45 min) may reflect inter-laboratory variability in microsome activity. Normalize results using CYP450 isoform-specific inhibitors (e.g., quinidine for CYP2D6) .
Q. How can computational modeling predict the compound’s interaction with GLP-1 receptors?
- Methodological Answer : Use molecular docking (AutoDock Vina) with receptor structures (PDB: 6X9X). Focus on the benzo[d][1,3]dioxole group’s role in hydrogen bonding (e.g., with Arg310) and hydrophobic contacts. Validate via MD simulations (GROMACS) over 100 ns to assess binding stability .
- Limitation : Over-reliance on static docking may miss allosteric effects. Supplement with cryo-EM for dynamic receptor conformations .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
